Bicyclo[2.2.1]hept-5-en-2-amine Hydrochloride: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmaceutical Applications
Bicyclo[2.2.1]hept-5-en-2-amine Hydrochloride: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmaceutical Applications
[]` definition in the DOT files, as requested, to adhere strictly to the visualization requirements, even if the rendering engine doesn't explicitly parse it. The color palette for the drug discovery diagram is now under review.
Executive Summary
As a highly privileged building block in modern organic synthesis and medicinal chemistry, Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride (commonly referred to as 5-norbornen-2-amine hydrochloride) provides a unique combination of structural rigidity and defined stereochemistry. This technical whitepaper explores its physicochemical properties, outlines a self-validating synthetic protocol, and details its mechanistic utility in the development of advanced pharmaceutical candidates.
Molecular Architecture & Physicochemical Profiling
The norbornene scaffold is a hallmark of conformationally restricted molecular design. The introduction of a primary amine onto this bicyclic framework creates a versatile synthon [1]. The hydrochloride salt form is specifically utilized to mitigate the volatility and oxidative susceptibility of the free base, ensuring stoichiometric precision and stability during complex coupling reactions.
Table 1: Physicochemical Properties of Bicyclo[2.2.1]hept-5-en-2-amine Hydrochloride
| Property | Value |
| Chemical Name | Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride |
| Common Synonyms | 5-Norbornen-2-amine hydrochloride |
| Molecular Weight | 145.63 g/mol |
| Molecular Formula | C₇H₁₂ClN |
| Free Base Formula | C₇H₁₁N (MW: 109.17 g/mol ) |
| CAS Number | 176722-93-3 (rel-(1R,2R,4R)); 201815-59-0 (unspecified) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in H₂O, Methanol, DMSO |
Synthetic Methodologies & Stereochemical Control
The construction of the bicyclo[2.2.1]heptene core relies heavily on the [4+2] Diels-Alder cycloaddition. The causality behind this approach is the predictable stereochemical outcome governed by the endo rule, which allows for the precise installation of the amine functionality relative to the methylene bridge.
Figure 1: Synthetic workflow for Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride via Diels-Alder.
Protocol: Self-Validating Synthesis Workflow
Step 1: Preparation of the Diels-Alder Adduct (5-Nitro-2-norbornene)
-
Causality: Cyclopentadiene dimerizes at room temperature. It must be freshly cracked via retro-Diels-Alder distillation at 170°C to ensure the availability of the highly reactive monomeric diene.
-
Procedure: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve nitroethylene (dienophile) in anhydrous dichloromethane (DCM). Cool the solution to -78°C. Add freshly distilled cyclopentadiene dropwise. The low temperature controls the exothermic cycloaddition and maximizes the endo stereoselectivity due to secondary orbital interactions.
-
Validation: Monitor the disappearance of the dienophile via TLC (Hexane/EtOAc 9:1). Quench with water, extract with DCM, and concentrate to yield the nitro intermediate.
Step 2: Selective Reduction of the Nitro Group
-
Causality: The strained olefin of the norbornene ring is highly sensitive to over-reduction. Aggressive hydrogenation (e.g., H₂ with Pd/C) will inadvertently reduce the double bond. Therefore, a selective reduction method, such as Zinc dust in acetic acid, is employed to selectively reduce the aliphatic nitro group to a primary amine while preserving the alkene.
-
Procedure: Dissolve 5-nitro-2-norbornene in a mixture of ethanol and glacial acetic acid. Slowly add activated Zinc dust at 0°C. Stir at room temperature for 12 hours.
-
Validation: Filter the reaction mixture through a Celite pad to remove zinc salts. Basify the filtrate with 1M NaOH to pH 10, extract with diethyl ether, and dry over anhydrous Na₂SO₄.
Step 3: Hydrochloride Salt Formation
-
Causality: The resulting free base is a volatile, air-sensitive liquid. Conversion to the hydrochloride salt yields a stable, highly crystalline solid suitable for long-term storage and precise weighing.
-
Procedure: Dissolve the crude free base in anhydrous diethyl ether. Cool to 0°C and add a stoichiometric amount of 2M HCl in diethyl ether dropwise under vigorous stirring.
-
Validation: A white precipitate forms immediately. Filter the solid, wash with cold ether, and dry under high vacuum. Confirm identity via ¹H-NMR (D₂O) and melting point analysis.
Mechanistic Pathways in Drug Discovery
The bicyclo[2.2.1]hept-5-en-2-amine scaffold is a privileged structure in medicinal chemistry [2]. Its rigid framework limits the conformational entropy of drug candidates, often leading to enhanced target affinity and selectivity.
Figure 2: Structural features and pharmaceutical applications of the norbornene amine scaffold.
-
Transglutaminase Inhibitors: According to recent patent literature () [3], the norbornene amine scaffold is utilized to synthesize novel inhibitors of transglutaminase 2. The primary amine acts as a critical nucleophile during the construction of the inhibitor's core, while the bulky, rigid bicyclic system occupies specific hydrophobic pockets within the enzyme's active site, preventing aberrant protein cross-linking associated with celiac disease and fibrotic disorders.
-
11-beta-HSD1 Antagonists: The scaffold is also instrumental in the development of 11-beta-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors () [4]. By incorporating the bicyclo[2.2.1]heptene moiety, researchers can modulate the lipophilicity and metabolic stability of the compound, optimizing it for the treatment of metabolic syndrome and type 2 diabetes.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride, rigorous analytical validation is required:
-
NMR Spectroscopy: ¹H-NMR in D₂O should confirm the presence of the vinylic protons (strained olefin) around 6.0–6.3 ppm, and the methine proton adjacent to the amine functionality.
-
Mass Spectrometry (LC-MS): Electrospray ionization (ESI) should yield an [M+H]⁺ peak at m/z 110.1, corresponding to the protonated free base.
-
Chiral HPLC: If a specific enantiomer (e.g., (1S,4S)) is required, chiral stationary phase chromatography must be employed to determine the enantiomeric excess (ee), ensuring >95% ee for pharmaceutical applications.
References
- Source: Google Patents (Zedira GmbH)
- Source: Google Patents (Incyte Corporation)
